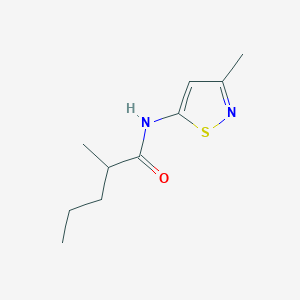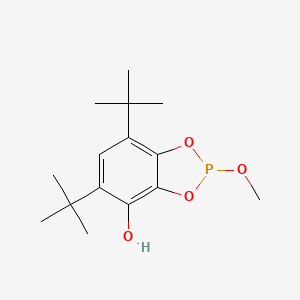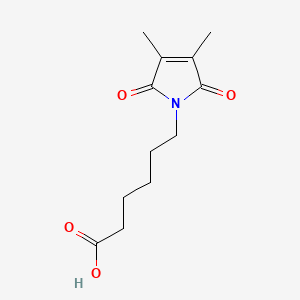
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane is a synthetic organic compound characterized by the presence of a trioxolane ring substituted with a methyl group and a tridecafluorohexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecafluorohexyl-substituted alkene with ozone, followed by reduction with a suitable reducing agent to form the trioxolane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
化学反応の分析
Types of Reactions
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the trioxolane ring, forming simpler compounds.
Substitution: The methyl and tridecafluorohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrocarbons or alcohols.
科学的研究の応用
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trioxolane rings into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to harsh conditions.
作用機序
The mechanism of action of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane involves its interaction with molecular targets and pathways in biological systems. The trioxolane ring can undergo cleavage to release reactive oxygen species (ROS), which can interact with cellular components, leading to antimicrobial and antiviral effects. The tridecafluorohexyl chain enhances the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane include:
- 3-Methyl-5-(trifluoromethyl)-1,2,4-trioxolane
- 3-Methyl-5-(pentafluoroethyl)-1,2,4-trioxolane
- 3-Methyl-5-(heptafluoropropyl)-1,2,4-trioxolane
Uniqueness
The uniqueness of this compound lies in its long tridecafluorohexyl chain, which imparts distinct chemical and physical properties compared to shorter fluorinated chains. This results in enhanced stability, bioavailability, and potential for diverse applications in various fields.
特性
CAS番号 |
63967-44-2 |
|---|---|
分子式 |
C9H5F13O3 |
分子量 |
408.11 g/mol |
IUPAC名 |
3-methyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C9H5F13O3/c1-2-23-3(25-24-2)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3 |
InChIキー |
IZCBUFCDNCPBJM-UHFFFAOYSA-N |
正規SMILES |
CC1OC(OO1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)



![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)

![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)



